Tnik-IN-2 Tnik-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683375
InChI: InChI=1S/C22H19N3O3/c1-27-18-5-3-4-17(12-18)25-22(26)19-7-6-14(11-20(19)28-2)16-10-15-8-9-23-21(15)24-13-16/h3-13H,1-2H3,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

Tnik-IN-2

CAS No.:

Cat. No.: VC16683375

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Tnik-IN-2 -

Specification

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name 2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Standard InChI InChI=1S/C22H19N3O3/c1-27-18-5-3-4-17(12-18)25-22(26)19-7-6-14(11-20(19)28-2)16-10-15-8-9-23-21(15)24-13-16/h3-13H,1-2H3,(H,23,24)(H,25,26)
Standard InChI Key OWFWIXZOWNBPBO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C3=CN=C4C(=C3)C=CN4)OC

Introduction

TNIK’s Role in Oncogenic Signaling Pathways

Wnt/β-Catenin Pathway Activation

TNIK functions as a critical coactivator of the β-catenin/TCF4 transcriptional complex, driving the expression of Wnt target genes such as MYC, CCND1, and AXIN2 . Structural analyses reveal that TNIK binds directly to TCF4, phosphorylating residues within its N-terminal domain to stabilize the interaction with β-catenin . In colorectal cancer models, TNIK depletion reduces β-catenin/TCF4 transcriptional activity by 70–80%, underscoring its non-redundant role in Wnt signaling .

Cross-Talk with JNK and AKT Pathways

Beyond Wnt signaling, TNIK modulates the c-Jun N-terminal kinase (JNK) pathway, influencing cell survival and stress responses. In gastric cancer, TNIK-amplified cell lines exhibit AKT hyperactivation and impaired autophagy, phenotypes reversible upon TNIK inhibition . This dual regulatory capacity positions TNIK as a convergence point for multiple oncogenic signals, broadening its therapeutic appeal .

Chemical and Pharmacological Profile of TNIK-IN-2

Structural Characteristics

TNIK-IN-2 (IUPAC name: 2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide) features a benzamide scaffold substituted with methoxy groups and a pyrrolopyridine moiety. The canonical SMILES representation (COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C3=CN=C4C(=C3)C=CN4)OC) highlights its planar aromatic system, which facilitates kinase domain interactions.

Table 1: Molecular Properties of TNIK-IN-2

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O₃
Molecular Weight373.4 g/mol
PubChem CID162641719
Standard InChI KeyOWFWIXZOWNBPBO-UHFFFAOYSA-N

Mechanism of Inhibition

TNIK-IN-2 competitively binds the ATP-binding pocket of TNIK, as evidenced by molecular docking studies. This interaction prevents TNIK-mediated phosphorylation of TCF4, destabilizing the β-catenin/TCF4 complex and downregulating Wnt target genes . In lung squamous cell carcinoma (LSCC) models, TNIK inhibition synergizes with ionizing radiation by impairing DNA repair mechanisms, leading to mitotic catastrophe .

Preclinical Efficacy and Therapeutic Applications

Anticancer Activity in Solid Tumors

In TNIK-amplified gastric cancer cell lines (e.g., PAMC82), TNIK-IN-2 reduces cell viability by 60–80% at 1 µM concentrations, compared to minimal effects in non-amplified lines . Similar selectivity is observed in LSCC, where TNIK overexpression correlates with radiosensitization; pretreating LK2 cells (high TNIK) with TNIK-IN-2 enhances radiation-induced necrosis by 3-fold in vivo .

Synergy with Conventional Therapies

Combining TNIK-IN-2 with cisplatin or etoposide yields additive effects in LSCC, but its true potential lies in chemoradiation regimens . Preclinical data suggest that TNIK inhibition extends the therapeutic window of radiotherapy by targeting TNIK’s role in DNA damage response, a mechanism distinct from traditional radiosensitizers .

Comparative Analysis with Other TNIK Inhibitors

NCB-0846 and Furan-2-Carboxamide Derivatives

NCB-0846, a first-generation TNIK inhibitor, demonstrates submicromolar IC₅₀ values but lacks the pyrrolopyridine moiety critical for TNIK-IN-2’s selectivity . Furan-2-carboxamide derivatives (e.g., ZINC000040976869) exhibit comparable potency (IC₅₀ = 0.258 µM) but inferior pharmacokinetic profiles due to rapid hepatic clearance.

Thiopeptide-Based Inhibitors

De novo-designed thiopeptides like TP15 achieve picomolar affinity for TNIK (Kᵢ = 3 nM) through a unique substrate-competitive mechanism . While TP15 outperforms TNIK-IN-2 in in vitro kinase assays, its peptidic nature poses challenges for oral bioavailability, limiting translational potential compared to small molecules like TNIK-IN-2 .

Challenges and Future Directions

Biomarker-Driven Patient Stratification

Approximately 40% of LSCC and 7% of gastric cancers harbor TNIK amplifications, suggesting a defined patient subset for TNIK-IN-2 therapy . Developing companion diagnostics to detect TNIK copy number variations or TNIK overexpression will be critical for clinical trial design.

Overcoming Compensatory Signaling

Prolonged TNIK inhibition may activate compensatory pathways like ERK or NF-κB, as observed in colorectal cancer models . Combination therapies targeting these escape routes could mitigate resistance, though toxicity remains a concern.

Formulation and Delivery Optimization

TNIK-IN-2’s moderate solubility (0.12 mg/mL in PBS) necessitates advanced delivery systems, such as nanoparticle encapsulation or prodrug approaches, to improve tumor bioavailability.

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